molecular formula C19H18N2O4 B4999132 5-(4-METHOXYPHENYL)-3-(4-NITROANILINO)-2-CYCLOHEXEN-1-ONE

5-(4-METHOXYPHENYL)-3-(4-NITROANILINO)-2-CYCLOHEXEN-1-ONE

Cat. No.: B4999132
M. Wt: 338.4 g/mol
InChI Key: FWLNTIXIXWTFFC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(4-nitroanilino)-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a methoxyphenyl group and a nitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-(4-nitroanilino)-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Cyclohexenone Core: This can be achieved through the aldol condensation of cyclohexanone with an appropriate aldehyde.

    Introduction of the Methoxyphenyl Group: This step involves the Friedel-Crafts acylation of the cyclohexenone core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Nitroanilino Group: The final step involves the nucleophilic aromatic substitution of the methoxyphenyl-substituted cyclohexenone with 4-nitroaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(4-nitroanilino)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: 5-(4-Hydroxyphenyl)-3-(4-nitroanilino)-2-cyclohexen-1-one.

    Reduction: 5-(4-Methoxyphenyl)-3-(4-aminoanilino)-2-cyclohexen-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(4-nitroanilino)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(4-nitroanilino)-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-nitrophenyl)aniline
  • 4-Nitro-N,N-di(4-methoxyphenyl)benzenamine
  • Methyl 2-(4-nitroanilino)-2-oxoacetate

Uniqueness

5-(4-Methoxyphenyl)-3-(4-nitroanilino)-2-cyclohexen-1-one is unique due to its cyclohexenone core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(4-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-25-19-8-2-13(3-9-19)14-10-16(12-18(22)11-14)20-15-4-6-17(7-5-15)21(23)24/h2-9,12,14,20H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLNTIXIXWTFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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